molecular formula C18H18N4O B1523455 1-(4-aminobenzyl)-N-(3-methylphenyl)-1H-imidazole-4-carboxamide CAS No. 1351809-65-8

1-(4-aminobenzyl)-N-(3-methylphenyl)-1H-imidazole-4-carboxamide

Cat. No. B1523455
M. Wt: 306.4 g/mol
InChI Key: IAPGCKOZBGGGQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the attachment of the aminobenzyl and methylphenyl groups. This could potentially be achieved through a series of reactions including condensation, substitution, and perhaps a form of catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of this compound would depend on the presence and position of the functional groups within the molecule. The amino groups might be expected to participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined through a series of laboratory tests .

Scientific Research Applications

Angiotensin II Receptor Antagonists

One significant application of imidazole derivatives, closely related to 1-(4-aminobenzyl)-N-(3-methylphenyl)-1H-imidazole-4-carboxamide, is in the development of nonpeptide angiotensin II receptor antagonists. These compounds, including N-(biphenylylmethyl)imidazoles, have been explored for their potent antihypertensive effects, particularly through oral administration (Carini et al., 1991).

Cytotoxicity Studies

Imidazole derivatives have also been studied for their cytotoxic effects. For example, some synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Synthesis of Imidazole-Based Compounds

Research has focused on the synthesis of various imidazole-based compounds, indicating a broad interest in the chemical manipulation and potential applications of imidazoles. For instance, studies have been conducted on the synthesis of fused imidazoles, such as Imidazo[1,2-b][1,2,4]triazole and Imidazo[5,1-f]-[1,2,4]triazine derivatives (Molina et al., 1989).

Antibacterial Applications

Research into N-heterocyclic carbene–silver(I) acetate complexes derived from imidazoles, such as 4,5-ditolyl-imidazole, has shown potential in antibacterial applications. These complexes have been evaluated for their in vitro antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Hackenberg et al., 2013).

Polyamides and Polymer Research

Imidazole derivatives have been utilized in the synthesis and characterization of polyamides, revealing insights into intramolecular hydrogen bonding and constitutional isomerism. This indicates a potential application in materials science, particularly in the development of new polymers (Bouck & Rasmussen, 1993).

Modular Synthesis in Chemistry

The modular synthesis of tetrasubstituted imidazoles and trisubstituted oxazoles has been a significant area of research. These compounds have applications in various fields of chemistry, highlighting the versatility of imidazole derivatives (Kison & Opatz, 2009).

Safety And Hazards

The safety and hazards associated with this compound would be determined through toxicological studies. These might include tests to determine its acute toxicity, its potential for causing irritation or sensitization, and its potential for causing long-term health effects .

properties

IUPAC Name

1-[(4-aminophenyl)methyl]-N-(3-methylphenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-3-2-4-16(9-13)21-18(23)17-11-22(12-20-17)10-14-5-7-15(19)8-6-14/h2-9,11-12H,10,19H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPGCKOZBGGGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminobenzyl)-N-(3-methylphenyl)-1H-imidazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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